molecular formula C25H23N5O3 B11059969 2-Amino-1'-benzyl-4,4-diethoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile

2-Amino-1'-benzyl-4,4-diethoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile

Cat. No.: B11059969
M. Wt: 441.5 g/mol
InChI Key: NCLXADIGAJSLKZ-UHFFFAOYSA-N
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Description

2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile involves multiple steps. One common synthetic route includes the reaction of indole derivatives with various reagents under specific conditions. For instance, the preparation might involve the use of cyclopropane derivatives and benzyl groups in the presence of catalysts such as palladium or other transition metals . Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, potentially inhibiting or activating specific biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-amino-1'-benzyl-4,4-diethoxy-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile

InChI

InChI=1S/C25H23N5O3/c1-3-32-25(33-4-2)23(16-27)22(15-26,20(28)29-25)24(23)18-12-8-9-13-19(18)30(21(24)31)14-17-10-6-5-7-11-17/h5-13H,3-4,14H2,1-2H3,(H2,28,29)

InChI Key

NCLXADIGAJSLKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2(C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)(C(=N1)N)C#N)C#N)OCC

Origin of Product

United States

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